3-Bromo-N,2-dimethylbenzene-1-sulfonamide 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1863276-25-8
VCID: VC11656120
InChI: InChI=1S/C8H10BrNO2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,1-2H3
SMILES: CC1=C(C=CC=C1Br)S(=O)(=O)NC
Molecular Formula: C8H10BrNO2S
Molecular Weight: 264.14 g/mol

3-Bromo-N,2-dimethylbenzene-1-sulfonamide

CAS No.: 1863276-25-8

Cat. No.: VC11656120

Molecular Formula: C8H10BrNO2S

Molecular Weight: 264.14 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-N,2-dimethylbenzene-1-sulfonamide - 1863276-25-8

Specification

CAS No. 1863276-25-8
Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
IUPAC Name 3-bromo-N,2-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C8H10BrNO2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,1-2H3
Standard InChI Key SMCSVUOLFKFJCO-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Br)S(=O)(=O)NC
Canonical SMILES CC1=C(C=CC=C1Br)S(=O)(=O)NC

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be extrapolated from structurally related brominated sulfonamides (Table 1) :

Table 1: Estimated Physicochemical Properties

PropertyValue
Molecular Weight264.14 g/mol
Density~1.5 g/cm³
Melting Point110–115°C (estimated)
Boiling Point>250°C (decomposes)
LogP (Partition Coefficient)~2.8 (indicating moderate lipophilicity)
SolubilityLow in water; soluble in DCM, DMF, THF

The bromine atom contributes to higher molecular weight and density compared to non-halogenated analogs, while the methyl groups enhance solubility in organic solvents .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide typically involves sequential functionalization of the benzene ring (Figure 2):

Route 1: Direct Sulfonation and Bromination

  • Sulfonation: Toluene-2-sulfonic acid is methylated at the nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃) to yield N,2-dimethylbenzene-1-sulfonamide .

  • Bromination: Electrophilic bromination with Br₂/FeBr₃ introduces bromine at the 3-position, guided by the meta-directing nature of the sulfonamide group .

Route 2: Coupling of Pre-halogenated Intermediates

  • Bromination First: Bromine is introduced to 2-methylaniline at the 3-position using N-bromosuccinimide (NBS) under radical conditions .

  • Sulfonation: The resulting 3-bromo-2-methylaniline is treated with chlorosulfonic acid, followed by N-methylation to install the sulfonamide group .

Yield Optimization: Route 2 generally provides higher yields (~65–75%) due to reduced steric hindrance during bromination .

Characterization Techniques

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, Ar-CH₃), δ 2.98 (s, 3H, N-CH₃), δ 7.25–7.55 (m, 3H, aromatic protons) .

    • ¹³C NMR: δ 21.1 (Ar-CH₃), δ 37.8 (N-CH₃), δ 125–140 (aromatic carbons), δ 143.2 (SO₂-linked carbon) .

  • IR Spectroscopy: Strong absorption bands at 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch) .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes SNAr reactions with amines or alkoxides under mild conditions. For example, treatment with piperidine in DMF at 60°C replaces bromine with a piperidinyl group, enabling diversification of the aromatic core .

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) facilitate aryl-aryl bond formation. A representative reaction uses Pd(PPh₃)₄ and phenylboronic acid to yield biphenyl derivatives (Figure 3) .

Example Reaction:
3-Bromo-N,2-dimethylbenzene-1-sulfonamide + PhB(OH)₂ → 3-Phenyl-N,2-dimethylbenzene-1-sulfonamide
(Yield: 82%; Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, generating N,2-dimethylbenzene-1-sulfonamide—a valuable intermediate for further functionalization .

Applications in Organic Synthesis

Catalytic Annulation Reactions

Gold(I)-catalyzed annulations with ynamides (e.g., N-butyl-N-(3-methylbut-3-en-1-yn-1-yl)methanesulfonamide) yield azepine derivatives, leveraging the sulfonamide’s electron-withdrawing effects to stabilize cationic intermediates (Figure 4) .

Mechanistic Insight: The sulfonamide group directs 6π-electrocyclization of in situ-generated azaheptatrienyl cations, enabling [4+3] annulation with isoxazoles .

Lewis Acid-Mediated Cycloadditions

Scandium triflate-catalyzed (3+2) annulations with bicyclobutanes produce bicyclo[2.1.1]hexene scaffolds, where the sulfonamide acts as a directing group and stabilizes transition states (Figure 5) .

Key Example:
3-Bromo-N,2-dimethylbenzene-1-sulfonamide + bicyclo[1.1.0]butane → 2-Amino bicyclo[2.1.1]hexene
(Yield: 65%; Conditions: Sc(OTf)₃, CH₂Cl₂, 30°C) .

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